4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a 6-methylpyridin-2-yloxy group at the 4-position and a thiophen-2-ylmethyl moiety on the carboxamide nitrogen. The compound’s synthetic route likely involves coupling a piperidine precursor with appropriate electrophiles, as seen in analogous syntheses .
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-4-2-6-16(19-13)22-14-7-9-20(10-8-14)17(21)18-12-15-5-3-11-23-15/h2-6,11,14H,7-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSZTJKIJOOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring with a methyl substituent can be introduced via a nucleophilic substitution reaction.
Attachment of the Thiophene Group: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors.
Comparison with Similar Compounds
Structural Analogues from Literature
PF3845
- Structure : 4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
- Key Features :
PF750
- Structure: N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide
- Key Features: Substituted with a quinolin-3-ylmethyl group and a phenyl carboxamide.
Compound 8 (N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide)
- Structure : Piperidine-1-carboxamide with a benzodiazol-2-one ring and iodophenyl group.
- Synthesis : Yield = 90%, higher than nitro-substituted analogs (e.g., Compound 10: 68% yield).
- Notable Data: HRMS (EI) confirmed molecular weight; NMR showed distinct aromatic proton shifts due to iodine’s electron-withdrawing effects .
Compound 52 (4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide)
- Structure: Features a brominated benzodiazol-2-one ring and dimethylaminophenyl group.
- Synthesis : Prepared via general procedure H; HRMS validated molecular formula (C21H22BrN5O3) .
Substituent Effects on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how are intermediates validated?
- Methodology : Synthesis typically involves sequential coupling reactions. For example, the pyridine-2-yl ether moiety is formed via nucleophilic aromatic substitution between 6-methylpyridin-2-ol and a halogenated piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The thiophen-2-ylmethyl carboxamide group is introduced via amide coupling using reagents like HATU or EDCI in anhydrous DCM .
- Validation : Intermediates are characterized by / NMR to confirm regioselectivity and LC-MS to verify molecular weight. Purity (>95%) is assessed via HPLC with a C18 column and acetonitrile/water gradient .
Q. Which analytical techniques are critical for characterizing this compound's structural integrity?
- Key Techniques :
- NMR Spectroscopy : Aromatic proton signals (δ 6.8–8.2 ppm) confirm pyridine and thiophene ring integration. Piperidine carboxamide protons appear as multiplets (δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 372.15) and fragments (e.g., cleavage at the ether linkage) .
- X-ray Crystallography : Resolves piperidine ring conformation and hydrogen-bonding patterns in solid-state .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening :
- In vitro cytotoxicity : Assessed against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs .
- Enzyme inhibition : Tested against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to identify target engagement .
- Solubility/logP : Measured using shake-flask methods to predict bioavailability .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Approach :
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models. Rapid clearance (e.g., t½ < 2 hours) may explain efficacy gaps .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxides from thiophene oxidation) that reduce active compound levels .
- Orthogonal assays : Validate target binding via SPR or ITC to confirm mechanistic fidelity in physiological conditions .
Q. What strategies optimize oral bioavailability while retaining target affinity?
- Methods :
- Prodrug design : Introduce ester groups at the piperidine nitrogen to enhance intestinal absorption, with enzymatic cleavage in plasma .
- Cosolvent formulations : Use PEG-400 or cyclodextrins to improve aqueous solubility without altering stereochemistry .
- Structure-activity relationship (SAR) : Modify the thiophene methyl group to fluorine or trifluoromethyl to balance lipophilicity and metabolic stability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Protocols :
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize substitutions at the pyridine-2-yloxy group .
- MD simulations : Analyze piperidine ring flexibility to optimize interactions with hydrophobic binding pockets .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ data to predict bioactivity .
Q. What experimental controls are critical when assessing off-target effects in cellular assays?
- Best Practices :
- Negative controls : Use enantiomers or scrambled analogs to confirm activity is structure-dependent .
- Pathway inhibition : Co-treat with pan-inhibitors (e.g., staurosporine) to rule out nonspecific kinase effects .
- CRISPR knockouts : Validate target specificity using cells lacking the putative receptor/enzyme .
Data Contradiction Analysis
Q. How to interpret conflicting results between enzymatic and cellular assays?
- Case Study : If the compound inhibits EGFR kinase in vitro (IC₅₀ = 50 nM) but shows no antiproliferative activity:
- Hypotheses : Poor membrane permeability or efflux by ABC transporters (e.g., P-gp).
- Testing :
- Measure intracellular concentrations via LC-MS .
- Use P-gp inhibitors (e.g., verapamil) in combination assays .
- Perform surface plasmon resonance (SPR) to confirm binding kinetics in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
